molecular formula C28H27N5O2 B11317085 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B11317085
M. Wt: 465.5 g/mol
InChI Key: LDPHJMCYQCPWDY-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl core, a carboxamide group, and a morpholine-substituted pyrimidine moiety. Its multifaceted structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core and the morpholine-substituted pyrimidine. The key steps include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Synthesis of the Morpholine-Substituted Pyrimidine: This involves the reaction of 2-chloro-6-methylpyrimidine with morpholine under basic conditions to introduce the morpholine group.

    Coupling of the Pyrimidine and Biphenyl Units: The final step involves the coupling of the morpholine-substituted pyrimidine with the biphenyl core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the morpholine ring or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can target the amide bond or the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the pyrimidine ring can yield a carboxylic acid derivative, while reduction of the amide bond can produce an amine derivative.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
  • N-(cyanomethyl)-4-(2-{[4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl)benzamide

Uniqueness

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of a biphenyl core, a carboxamide group, and a morpholine-substituted pyrimidine moiety. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H27N5O2

Molecular Weight

465.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-phenylbenzamide

InChI

InChI=1S/C28H27N5O2/c1-20-19-26(32-28(29-20)33-15-17-35-18-16-33)30-24-11-13-25(14-12-24)31-27(34)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-14,19H,15-18H2,1H3,(H,31,34)(H,29,30,32)

InChI Key

LDPHJMCYQCPWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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